molecular formula C10H13BrN2O3 B566825 4-Bromo-5-isobutoxy-2-nitroaniline CAS No. 1255574-43-6

4-Bromo-5-isobutoxy-2-nitroaniline

Cat. No.: B566825
CAS No.: 1255574-43-6
M. Wt: 289.129
InChI Key: LSGXHKAMMVBZGM-UHFFFAOYSA-N
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Description

4-Bromo-5-isobutoxy-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, an isobutoxy group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the alkylation of the resulting 4-bromo-2-nitroaniline with isobutyl bromide under basic conditions to form the isobutoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isobutoxy-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 4-Amino-5-isobutoxy-2-nitroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

4-Bromo-5-isobutoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and isobutoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Lacks the isobutoxy group, making it less hydrophobic and potentially altering its reactivity and applications.

    4-Bromo-5-methoxy-2-nitroaniline: Contains a methoxy group instead of an isobutoxy group, which may affect its steric and electronic properties.

    4-Chloro-5-isobutoxy-2-nitroaniline: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

Uniqueness

4-Bromo-5-isobutoxy-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isobutoxy group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes or hydrophobic pockets in proteins. The bromine atom provides a site for further functionalization through substitution reactions, while the nitro group can participate in redox reactions, making the compound versatile for various applications.

Properties

IUPAC Name

4-bromo-5-(2-methylpropoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXHKAMMVBZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681493
Record name 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-43-6
Record name 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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